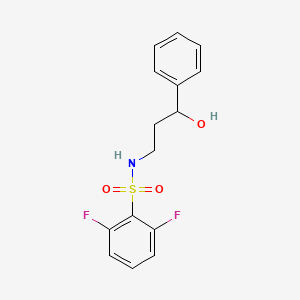

2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group commonly found in a variety of pharmacologically active compounds. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The presence of fluorine atoms and a hydroxy-phenylpropyl moiety in the compound suggests potential for increased activity or specificity towards certain biological targets .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various methods, including click chemistry, which has been used to incorporate diverse moieties such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl groups . Another approach for synthesizing related structures involves the use of hemiaminal intermediates, which can be reduced to form hydroxyalkyl benzenesulfonamides, important pharmacophoric elements for drug design . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The X-ray crystal structure of some sulfonamides bound to carbonic anhydrase has provided insights into the factors that govern their inhibitory power . The introduction of fluorine atoms, as seen in the compound of interest, can significantly affect the binding affinity and selectivity due to their electronegativity and size .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For instance, they can react with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . The reactivity of these compounds can be further manipulated through the use of powerful reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, which can activate thioglycosides for the formation of glycosidic linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The introduction of fluorine atoms can enhance the stability and gas chromatographic properties of these compounds . Additionally, the presence of hydroxy groups can contribute to the antioxidant potential, as seen in some derivatives that have shown high antioxidant activity and potential for treating long-term complications of diabetes mellitus . The permeability of these compounds through biological membranes is also an important property, with some evidence suggesting the existence of an influx mechanism .

Wissenschaftliche Forschungsanwendungen

Biochemical Evaluation and Inhibition Studies

- High-affinity Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

- Carbonic Anhydrase Inhibition : Novel benzene- and tetrafluorobenzenesulfonamide derivatives were synthesized, showing medium potency inhibition of human carbonic anhydrase isoforms I and II and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII (N. Pala et al., 2014).

Synthetic Applications and Chemical Synthesis

- Oxidative Cross-Coupling : N-(2‘-Phenylphenyl)benzenesulfonamides reacted with acrylate esters under a palladium−copper catalyst system, producing high yields of derivatives, demonstrating the versatility of benzenesulfonamides in synthetic chemistry (M. Miura et al., 1998).

- Directed Metalation Group (DMG) : Research highlights benzenesulfonamide as a powerful DMG, showcasing its vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology for heterocyclic synthesis (O. Familoni, 2002).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3S/c16-12-7-4-8-13(17)15(12)22(20,21)18-10-9-14(19)11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCKTKADFZPHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)